molecular formula C24H25N5O2 B10880907 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10880907
M. Wt: 415.5 g/mol
InChI Key: MJYSBHSHRZMEOC-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that combines structural elements from both purine and isoquinoline families

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions

    Purine Core Synthesis: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines under acidic or basic conditions.

    Isoquinoline Introduction: The isoquinoline moiety is often introduced via a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring system.

    Final Coupling: The final step involves coupling the purine and isoquinoline fragments, typically using a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-benzyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to similar compounds, 8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 4-methylbenzyl group, which can influence its binding affinity and specificity towards certain biological targets. This structural variation can lead to differences in pharmacological activity and potential therapeutic applications.

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C24H25N5O2/c1-16-8-10-17(11-9-16)14-29-20-21(26(2)24(31)27(3)22(20)30)25-23(29)28-13-12-18-6-4-5-7-19(18)15-28/h4-11H,12-15H2,1-3H3

InChI Key

MJYSBHSHRZMEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCC5=CC=CC=C5C4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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